5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . It is also known by its IUPAC name, 5-(4-heptylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione . This compound is characterized by its solid physical form and is primarily used in research settings .
Preparation Methods
The synthesis of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-heptylbenzaldehyde with barbituric acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Scientific Research Applications
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:
5-[(4-Butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
5-[(4-Octylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: This compound has a longer alkyl chain, potentially leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions and applications .
Properties
IUPAC Name |
5-[(4-heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAOVNJKUSSKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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